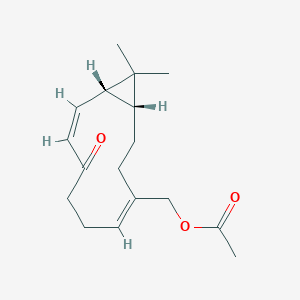
Kissoone C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Kissoone C is typically isolated from the roots of Valeriana fauriei. The synthetic route involves the extraction of the compound from the plant material followed by purification processes . The detailed reaction conditions and industrial production methods are not widely documented, but the isolation process generally involves solvent extraction and chromatographic techniques .
化学反应分析
Kissoone C undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
科学研究应用
Kissoone C has several scientific research applications:
Chemistry: It is used as a model compound to study sesquiterpene chemistry and its reactivity.
Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
Kissoone C exerts its effects by enhancing the activity of nerve growth factor-mediated neurite outgrowth in PC12D cells . The molecular targets and pathways involved include the activation of nerve growth factor receptors and downstream signaling pathways that promote neurite extension and growth .
相似化合物的比较
Kissoone C is similar to other sesquiterpenes such as Kissoone A and Kissoone B, which are also isolated from Valeriana fauriei . this compound is unique due to its acetylated structure, which enhances its biological activity . Other similar compounds include:
Kissoone A: A non-acetylated sesquiterpene with similar neuroprotective properties.
Kissoone B: Another sesquiterpene with neuroprotective and anti-inflammatory effects.
This compound stands out due to its enhanced activity in promoting nerve growth factor-mediated neurite outgrowth .
属性
分子式 |
C17H24O3 |
|---|---|
分子量 |
276.4 g/mol |
IUPAC 名称 |
[(1R,4E,9Z,11S)-12,12-dimethyl-8-oxo-4-bicyclo[9.1.0]dodeca-4,9-dienyl]methyl acetate |
InChI |
InChI=1S/C17H24O3/c1-12(18)20-11-13-5-4-6-14(19)8-10-16-15(9-7-13)17(16,2)3/h5,8,10,15-16H,4,6-7,9,11H2,1-3H3/b10-8-,13-5+/t15-,16+/m1/s1 |
InChI 键 |
MQNYOYOQPDJLJV-PEXFBTPGSA-N |
手性 SMILES |
CC(=O)OC/C/1=C/CCC(=O)/C=C\[C@H]2[C@H](C2(C)C)CC1 |
规范 SMILES |
CC(=O)OCC1=CCCC(=O)C=CC2C(C2(C)C)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















